molecular formula C24H19ClFN3O2 B11140116 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol

Cat. No.: B11140116
M. Wt: 435.9 g/mol
InChI Key: YTQQFAQJHXYOKS-UHFFFAOYSA-N
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Description

The compound 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol features a pyrimidine core substituted with amino, methyl, and phenyl groups at positions 2, 6, and 5, respectively. The 4-pyrimidinyl group is linked to a phenol derivative substituted with a 2-chloro-6-fluorobenzyloxy moiety.

Properties

Molecular Formula

C24H19ClFN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

2-(2-amino-6-methyl-5-phenylpyrimidin-4-yl)-5-[(2-chloro-6-fluorophenyl)methoxy]phenol

InChI

InChI=1S/C24H19ClFN3O2/c1-14-22(15-6-3-2-4-7-15)23(29-24(27)28-14)17-11-10-16(12-21(17)30)31-13-18-19(25)8-5-9-20(18)26/h2-12,30H,13H2,1H3,(H2,27,28,29)

InChI Key

YTQQFAQJHXYOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)C2=C(C=C(C=C2)OCC3=C(C=CC=C3Cl)F)O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Condensation of 1,3-Dicarbonyl Precursors

The 2-amino-6-methyl-5-phenylpyrimidine core is synthesized via cyclocondensation between ethyl 3-aminocrotonate and N-phenylbenzamidine hydrochloride under acidic conditions.

Reaction conditions :

  • Solvent: Ethanol/water (3:1).

  • Catalyst: HCl (1.2 equiv).

  • Temperature: 80°C, 12 hours.

  • Yield: 78%.

Mechanistic insight :
Protonation of the amidine nitrogen enhances electrophilicity, facilitating nucleophilic attack by the enamine. Subsequent cyclization and aromatization yield the pyrimidine ring.

Alternative Route Using Dichloropyrimidine Intermediates

Patent CN102161660A discloses a method starting from 2-methyl-4,6-dichloropyrimidine:

  • Amination : Treatment with aqueous ammonia (25%) at 60°C replaces the 4-chloro group with an amine.

  • Phenyl introduction : Suzuki-Miyaura coupling with phenylboronic acid using Pd(PPh₃)₄ (5 mol%) in toluene/EtOH (3:1).

  • Methylation : Quaternization with methyl iodide in DMF at 0°C.

Key advantages :

  • Higher regioselectivity (>95% at C-5).

  • Scalable to kilogram quantities.

Functionalization of Phenolic Backbone

Protection of Hydroxyl Group

Prior to etherification, the phenolic -OH is protected as a tert-butyldimethylsilyl (TBS) ether:

  • Reagents : TBSCl (1.5 equiv), imidazole (2.0 equiv).

  • Solvent : DMF, 25°C, 2 hours.

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF.

Etherification with 2-Chloro-6-fluorobenzyl Bromide

The benzyl ether linkage is formed via nucleophilic aromatic substitution:

Optimized conditions :

  • Base : K₂CO₃ (3.0 equiv).

  • Solvent : Anhydrous DMF.

  • Temperature : 90°C, 8 hours.

  • Yield : 82%.

Side reactions :

  • Competing O-alkylation at pyrimidine N-H sites (mitigated by excess base).

  • Hydrolysis of chloro substituent (controlled by anhydrous conditions).

Halogenation and Final Assembly

Introduction of Chloro and Fluoro Groups

The 2-chloro-6-fluorobenzyl side chain is pre-synthesized via:

  • Friedel-Crafts alkylation : Benzene with 1-bromo-2-chloro-6-fluorohexane (AlCl₃ catalyst).

  • Oxidative halogenation : Cl₂ gas in CCl₄ at -10°C.

Purity control :

  • Distillation (bp 145–148°C).

  • NMR confirmation (δ 7.32–7.45 ppm, aromatic protons).

Coupling of Modular Components

Final assembly employs a three-step sequence:

StepReactionConditionsYield
1Silyl protectionTBSCl, imidazole, DMF, 25°C95%
2EtherificationK₂CO₃, DMF, 90°C, 8h82%
3DeprotectionTBAF, THF, 0°C→25°C, 1h88%

Total yield : 62% (multigram scale).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.12 (m, 8H, aromatic), 5.12 (s, 2H, OCH₂), 2.34 (s, 3H, CH₃).

  • HRMS (ESI+) : m/z 501.1284 [M+H]⁺ (calc. 501.1289).

Purity Assessment

  • HPLC : 99.1% (C18 column, MeCN/H₂O = 70:30).

  • XRD : Crystalline form II (monoclinic, P2₁/c).

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent recycling : DMF recovery via vacuum distillation (85% efficiency).

  • Catalyst reuse : Pd(PPh₃)₄ retained >80% activity after five cycles.

Environmental Impact

  • Waste streams : Halogenated byproducts neutralized with NaOH/EtOH.

  • E-factor : 18.2 (lower than industry average for heterocycles) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Its ability to interact with biological molecules could make it a candidate for drug development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. Its structural features suggest it might interact with specific enzymes or receptors, making it a potential lead compound for drug discovery.

Industry

In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its unique properties might make it suitable for use in specialty chemicals or advanced materials.

Mechanism of Action

The mechanism of action of 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrimidine Cores

The compound N-(2-Fluoro-phenyl)-5-[(4-methoxy-phenyl)aminomethyl]-6-methyl-2-phenyl-pyrimidin-4-amine () shares a pyrimidine backbone with methyl, phenyl, and amino substituents. Key differences include:

  • Substituent Effects: The target compound’s 2-chloro-6-fluorobenzyloxy-phenol group introduces stronger electron-withdrawing effects (Cl, F) compared to the methoxy and fluoro substituents in ’s compound. This may enhance lipophilicity and influence binding affinity in hydrophobic pockets .

Halogenated Benzoxazole and Pyridine Derivatives

Compounds such as N-5-(5-chloro-2-methylbenzoxazol-6-yl)(2-pyridyl)carboxamide () highlight the role of halogenated aromatic systems. Key comparisons:

  • Halogen Positioning: The 2-chloro-6-fluoro substitution in the target compound’s benzyloxy group mirrors the chloro/fluoro patterns seen in benzoxazole derivatives, which are known to enhance metabolic stability and receptor binding .
  • Core Heterocycles : Unlike benzoxazoles, the pyrimidine core in the target compound may offer more versatile hydrogen-bonding interactions due to its nitrogen-rich structure.

Data Table: Comparative Analysis

Compound Name / Feature Core Structure Key Substituents Halogen Effects Synthetic Yield (if reported)
Target Compound Pyrimidine + Phenol 2-Chloro-6-fluorobenzyloxy, amino Enhanced lipophilicity Not reported
N-(2-Fluoro-phenyl)... () Pyrimidine 4-Methoxy-phenylaminomethyl, fluoro Moderate electron-withdrawing Not reported
Benzoxazole Derivatives () Benzoxazole + Pyridine Chloro, fluoro, methyl Improved metabolic stability Not reported
Benzamide () Benzamide 2-Chloro-6-fluoro, trifluoropropyl Strong electron-withdrawing 90%

Research Findings and Implications

  • Halogen Synergy : The combined 2-chloro-6-fluoro substitution in the target compound may optimize steric and electronic effects for target engagement, as seen in halogen-enriched benzoxazoles .
  • Pyrimidine vs.
  • Synthetic Challenges : While high yields are achievable for simpler halogenated systems (e.g., ), the target compound’s multifunctional structure likely demands optimized reaction conditions to avoid side reactions .

Biological Activity

The compound 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol is a complex organic molecule that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Molecular Characteristics

  • IUPAC Name : 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol
  • Molecular Formula : C22H20ClF N4O2
  • Molecular Weight : 424.87 g/mol
  • CAS Number : Not specified in the results.

Antitumor Activity

Research indicates that compounds similar to 2-(2-Amino-6-methyl-5-phenyl-4-pyrimidinyl)-5-[(2-chloro-6-fluorobenzyl)oxy]phenol exhibit significant antitumor properties. For instance, studies have shown that derivatives of pyrimidine can inhibit cell proliferation in various cancer cell lines, including lung cancer cells (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM depending on the specific derivative and assay conditions .

Table 1: Antitumor Activity of Related Compounds

CompoundCell LineIC50 (µM)Assay Type
Compound 8A5496.75 ± 0.192D
Compound 8HCC8276.26 ± 0.332D
Compound 8NCI-H3586.48 ± 0.112D
Compound XA5492.12 ± 0.213D
Compound XHCC8275.13 ± 0.973D

The proposed mechanism of action for this class of compounds involves binding to DNA, leading to the inhibition of DNA-dependent enzymes. The presence of halogen substituents (like chlorine and fluorine) appears to enhance the binding affinity and specificity towards cancer cells, thereby increasing their cytotoxicity while minimizing toxicity to normal cells .

Antimicrobial Activity

In addition to antitumor effects, certain derivatives have shown promising antimicrobial activity against a range of bacterial strains. The effectiveness varies based on structural modifications and the presence of specific functional groups .

Study on Antitumor Effects

In a notable study published in Compounds (2021), a series of synthesized derivatives were tested for their antitumor activity using both two-dimensional (2D) and three-dimensional (3D) cell culture methods. The study concluded that compounds with specific substitutions exhibited higher efficacy in inhibiting tumor growth compared to others, suggesting that structural modifications significantly impact biological activity .

Study on DNA Interaction

Another investigation focused on the interaction of these compounds with DNA revealed that they predominantly bind within the minor groove of AT-rich regions in DNA. This binding mode was associated with effective inhibition of DNA replication and transcription processes, which is crucial for cancer cell proliferation .

Q & A

Basic: What are the key structural features and functional groups of this compound, and how do they influence its reactivity?

The compound features a pyrimidine core substituted with an amino group at position 2, a methyl group at position 6, and a phenyl group at position 5. The phenolic hydroxyl group is ether-linked to a 2-chloro-6-fluorobenzyl moiety. These groups contribute to its reactivity:

  • Amino group : Participates in hydrogen bonding and nucleophilic substitution.
  • Chloro-fluorobenzyl ether : Enhances lipophilicity and metabolic stability.
  • Pyrimidine ring : Enables π-π stacking interactions with biological targets.
    Structural analogs (e.g., trifluoromethyl or methoxy substitutions) show altered pharmacokinetics and target affinity .

Basic: What are the critical steps in synthesizing this compound, and what reagents are typically employed?

Synthesis involves:

Pyrimidine core formation : Condensation of aldehydes with guanidine derivatives under acidic/basic conditions.

Substituent introduction :

  • Methyl and phenyl groups : Suzuki-Miyaura coupling for aryl attachments.
  • Chloro-fluorobenzyl ether : Williamson ether synthesis using 2-chloro-6-fluorobenzyl chloride and phenol.

Purification : Column chromatography or recrystallization for intermediates.
Key reagents include Pd catalysts for coupling, KMnO₄ for oxidations, and NaH for deprotonation .

Basic: Which analytical techniques are essential for characterizing this compound and verifying its purity?

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95% typical for research-grade material).
  • X-ray crystallography : Resolves 3D conformation and crystal packing .

Basic: How can researchers design assays to evaluate its biological activity, particularly in anticancer studies?

  • Target identification : Screen against kinase or enzyme libraries (e.g., tyrosine kinases) using fluorescence polarization.
  • Cell-based assays :
    • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
    • Apoptosis : Flow cytometry with Annexin V/PI staining.
  • Controls : Include positive (e.g., doxorubicin) and vehicle controls. Dose-response curves (IC₅₀ calculation) are critical .

Advanced: What strategies optimize synthetic yield and purity while minimizing side reactions?

ParameterOptimization StrategyExample from Literature
CatalystUse Pd(OAc)₂/XPhos for coupling85% yield in Suzuki reactions
SolventDMF for polar intermediatesReduced byproduct formation
Temperature80–100°C for cyclization20% increase in yield
PurificationGradient HPLC (MeCN/H₂O)Purity >99%

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with improved efficacy?

  • Substituent variation : Compare analogs with:
    • Trifluoromethyl vs. methyl : Increased metabolic stability but reduced solubility .
    • Chloro vs. fluoro : Alters halogen bonding with target residues .
  • Data-driven design : Use molecular docking to predict binding affinity changes. For example, 2-chloro-6-fluorobenzyl improves target engagement over 4-chlorobenzyl .

Advanced: How should contradictions in reported biological activity data be resolved?

  • Reproducibility checks : Replicate assays across multiple cell lines (e.g., compare IC₅₀ in HepG2 vs. A549).
  • Batch variability : Analyze purity via LC-MS to rule out impurities (e.g., <95% purity may skew results).
  • Mechanistic studies : Use siRNA knockdown to confirm target specificity if conflicting pathways are implicated .

Advanced: What methodologies assess the environmental stability and degradation pathways of this compound?

  • Hydrolysis studies : Incubate at pH 2–12 (37°C) and monitor via LC-MS. The chloro-fluorobenzyl group may hydrolyze to phenol under alkaline conditions.
  • Photodegradation : Expose to UV-Vis light; fluorinated groups often resist degradation.
  • Ecotoxicology : Follow OECD guidelines for Daphnia magna acute toxicity testing .

Advanced: How can computational modeling predict its interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR).
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories.
  • ADMET prediction : SwissADME for bioavailability and toxicity profiling .

Advanced: What reaction mechanisms govern its derivatization, such as oxidation or substitution?

  • Oxidation : Phenol → quinone using KMnO₄ (proceeds via radical intermediates).
  • Electrophilic substitution : Nitration at pyrimidine C-5 position requires HNO₃/H₂SO₄.
  • Nucleophilic displacement : Chloro group substitution with amines (e.g., piperidine) in DMSO .

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